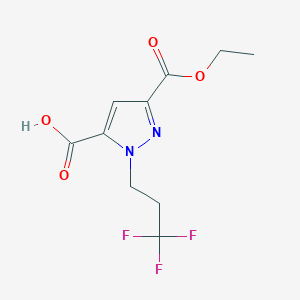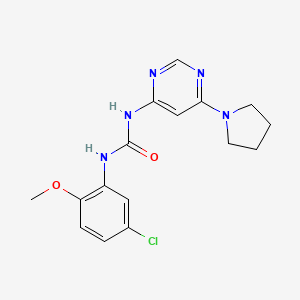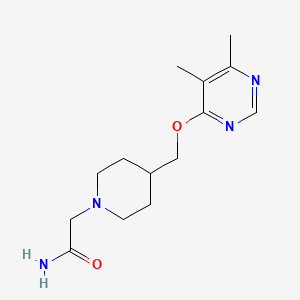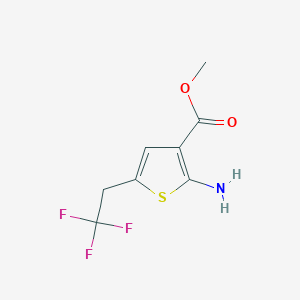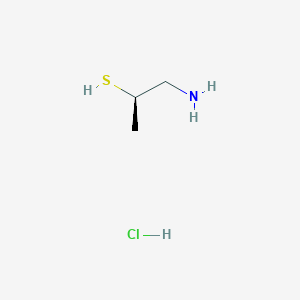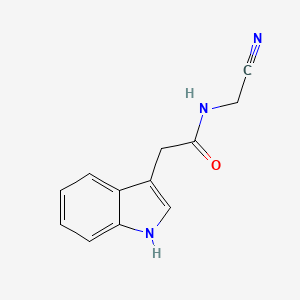
(E)-ethyl 2-(2-cyano-3-(4-(dimethylamino)phenyl)acrylamido)-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-ethyl 2-(2-cyano-3-(4-(dimethylamino)phenyl)acrylamido)-4-phenylthiophene-3-carboxylate” is a type of organic dye. It is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSC) due to its high molar extinction coefficient, simple synthesis process, reduced adverse environmental effects, and abundance .
Synthesis Analysis
The synthesis of this compound involves the use of commercial P25 TiO2 material as a photoanode, 2-cyano 3-(4-diphenylaminophenyl) prop 2-enoic acid dye as a sensitizer, I-/I3- as an electrolyte, and Platinum (Pt) used as a counter electrode .Molecular Structure Analysis
The molecular structure of this compound is close to planar, with a maximum deviation of 0.145 (3) Å. The dihedral angle between the phenyl and benzene rings is 11.22 (14)° . Intramolecular C—H⋯O and C—H⋯N interactions occur .Chemical Reactions Analysis
The compound is used as a sensitizer in Dye-Sensitized Solar Cells (DSSC). The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m2, and fill factor (FF) =56% .Physical and Chemical Properties Analysis
The compound has a molecular formula of C12H12N2O2 and a molecular weight of 216.242 . Its physical properties include a density of 1.3±0.1 g/cm3, boiling point of 407.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .科学的研究の応用
Antioxidant and Anti-inflammatory Activities
A study focused on synthesizing and evaluating a series of compounds, including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, which are closely related to the specified chemical. These compounds were assessed for their in vitro antioxidant properties across three different models and in vivo anti-inflammatory activities through the carrageenan-induced rat paw edema model. The results indicated that compounds with phenolic substitution displayed greater antioxidant and anti-inflammatory activities. This research underscores the potential of such compounds in developing treatments for conditions associated with oxidative stress and inflammation (Madhavi & Sreeramya, 2017).
Polymerization and Material Science
Another dimension of research explores the polymerization reactions involving related compounds. For example, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, a compound with structural similarities, was utilized to initiate the diradical polymerization of acrylonitrile. This study provides insights into the kinetics of polymerization and the effects of initiator concentration and temperature on molecular weight, showcasing the role of these compounds in the synthesis of polymeric materials with specific properties (Li et al., 1991).
Fluorescence and Sensing Applications
Research on the fluorescence characteristics of ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodophenyl)-1H-pyrrol-2-yl)acrylate and its isomers highlights the impact of configuration on fluorescence and potential anti-cancer activity. This study elucidates how the stereochemistry of such compounds influences their optical properties and biological activities, suggesting their utility in developing fluorescent probes for biological imaging and therapeutics (Irfan et al., 2021).
作用機序
Target of Action
It is known that the compound is used as a dye in electrochemical cell applications .
Mode of Action
The compound, also known as a Phenyl-conjugated Oligoene dye, is synthesized chemically and its structure is confirmed by 1H NMR and 13C NMR spectrum . It interacts with its targets through electron transfer processes, which are reversible . The details about these processes are obtained from cyclic-voltammograms .
Biochemical Pathways
The compound is involved in the electron transfer processes in electrochemical cells
Pharmacokinetics
The compound’s interaction with its targets through electron transfer processes suggests that it may have unique pharmacokinetic properties .
Result of Action
The compound is used as a sensitizer in Dye-Sensitized Solar Cells (DSSCs) . The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m^2, and fill factor (FF) =56% .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature . For instance, the cyclic voltammetry of the dye was taken at a temperature of 20°C .
将来の方向性
特性
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-4-31-25(30)22-21(18-8-6-5-7-9-18)16-32-24(22)27-23(29)19(15-26)14-17-10-12-20(13-11-17)28(2)3/h5-14,16H,4H2,1-3H3,(H,27,29)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFKYQPJDXBRBS-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(C=C3)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2891057.png)
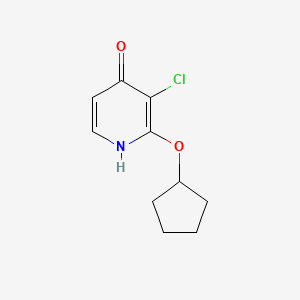
![7-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2891062.png)

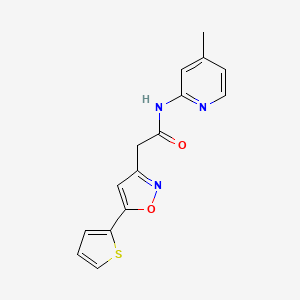
![(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2891065.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2891067.png)
